molecular formula C10H11N3O B8751443 1-(4-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone CAS No. 618446-37-0

1-(4-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Cat. No.: B8751443
CAS No.: 618446-37-0
M. Wt: 189.21 g/mol
InChI Key: XIVJJUBZNGAWKN-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolo[2,3-b]pyridine, which is a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring . The “Aminomethyl” group attached at the 4th position indicates the presence of an -NH2 group attached via a -CH2- group.


Synthesis Analysis

The synthesis of such compounds generally involves complex organic reactions. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrrole and pyridine rings, with an aminomethyl group attached at the 4th position of the pyridine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties can be predicted based on the structure, such as polarity and solubility. For example, the presence of the nitrogen atoms in the rings and the aminomethyl group would likely make this compound polar and potentially soluble in polar solvents .

Properties

CAS No.

618446-37-0

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-[4-(aminomethyl)pyrrolo[2,3-b]pyridin-1-yl]ethanone

InChI

InChI=1S/C10H11N3O/c1-7(14)13-5-3-9-8(6-11)2-4-12-10(9)13/h2-5H,6,11H2,1H3

InChI Key

XIVJJUBZNGAWKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C(C=CN=C21)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (0.872 g, step D), 10% Pd/C (0.882 g), 20 mL of Et3N, and 80 mL of EtOH was stirred at RT under balloon pressure of H2 for overnight. Solid was removed by filtration through a pad of Celite® and the filtrate was concentrated to yield a cream color residue, which was purified by chromatography through silica gel (70 g, 2 to 5% MeOH/CHCl3 with 1% NH4OH) to afford 1-(4-aminomethyl-pyrrolo[2,3-b]pyridin-1-yl)-ethanone as a white solid.
Quantity
0.872 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.882 g
Type
catalyst
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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